molecular formula C8H10O B1611330 1-Phenylethan-1-d1-ol CAS No. 3101-96-0

1-Phenylethan-1-d1-ol

Cat. No.: B1611330
CAS No.: 3101-96-0
M. Wt: 123.17 g/mol
InChI Key: WAPNOHKVXSQRPX-WHRKIXHSSA-N
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Description

1-Phenylethan-1-d1-ol is a useful isotopically labeled research compound . It is an aromatic alcohol and is one of the most commonly available chiral alcohols . It is a colorless liquid with a mild gardenia-hyacinth scent .


Synthesis Analysis

The synthesis of this compound can be achieved through a multi-step reaction . The first step involves Sn (IV) ethoxide at 110 °C for 20 hours, followed by LiAlD4 in diethyl ether . The synthesis can also be achieved from ALPHA-METHYLBENZYL ALCOHOL .


Molecular Structure Analysis

The molecular formula of this compound is C8H9DO . It has an average mass of 123.171 Da and a monoisotopic mass of 123.079445 Da .


Chemical Reactions Analysis

This compound is produced by the reduction of acetophenone by sodium borohydride . Alternatively, benzaldehyde can be reacted with methylmagnesium chloride or similar organometallic compounds to afford racemic 1-phenylethanol .


Physical and Chemical Properties Analysis

This compound has a melting point of 19-20 °C (lit.), a boiling point of 204 °C at 745 mm Hg (lit.), and a density of 1.020 g/mL at 25 °C . It has a flash point of 86 °C .

Scientific Research Applications

Pharmaceutical Industry Application

1-Phenylethanol (PhE) is extensively used in the pharmaceutical industry, particularly as an anti-inflammatory and analgesic drug. Its synthesis via hydrogenation of acetophenone, using supercritical carbon dioxide (scCO2) as a solvent, is of significant interest. This method offers advantages due to scCO2 being inexpensive, nontoxic, nonflammable, inert, and environmentally benign. The research explores various reaction parameters to optimize this process (More & Yadav, 2018).

NMR Spectroscopy and Chiral Analysis

In nuclear magnetic resonance (NMR) spectroscopy, the differentiation of prochiral and homoprochiral protons in chiral ester derivatives of 2-phenylethan-1-ol has been achieved with chiral lanthanide shift reagents. This technique is instrumental in the precise analysis of complex molecules, marking a significant advancement in the field of stereochemistry (Coxon, Cambridge, & Nam, 2001).

Vasorelaxant Effects in Medical Research

The vasorelaxant effects of 1-nitro-2-phenylethane, a derivative of 1-Phenylethan-1-d1-ol, have been studied for its potential in medical applications. It demonstrates hypotensive, bradycardic, and vasodilator properties. The research indicates that these effects are mediated through the stimulation of the soluble guanylate cyclase-cGMP pathway, an insight valuable for developing new therapeutic agents (Brito et al., 2013).

Safety and Hazards

1-Phenylethan-1-d1-ol is classified under GHS05 and GHS07 hazard codes . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Properties

IUPAC Name

1-deuterio-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPNOHKVXSQRPX-WHRKIXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575818
Record name 1-Phenyl(1-~2~H)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3101-96-0
Record name 1-Phenyl(1-~2~H)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3101-96-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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